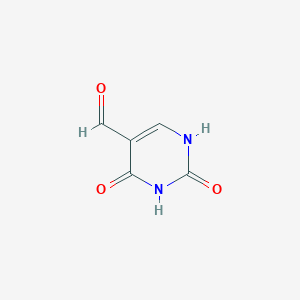

5-甲酰尿嘧啶

描述

5-Formyluracil is a heterocyclic organic base produced from the oxidation of the methyl group of thymine . It is found in bacteriophages, prokaryotes, as well as mammalian cells . Being mutagenic, it is of particular interest in the field of epigenetics . It has been implicated in the formation of cancer-causing cells .

Chemical Reactions Analysis

5-Formyluracil is a major one-electron photooxidation product of thymine in oligodeoxynucleotides . According to experimental data, 14.7 5-formyluracil components per 106 nucleotides per Gy were obtained in the radiation process .

Physical And Chemical Properties Analysis

5-Formyluracil has a molar mass of 140.098 g·mol−1 . It has a density of 1.6±0.1 g/cm3 and a molar refractivity of 31.6±0.3 cm3 . It also has a polar surface area of 75 Å2 and a polarizability of 12.5±0.5 10-24 cm3 .

科学研究应用

Role in Epigenetic Functions

5-Formyluracil and 5-formylcytosine, which are widely present in human genomic DNAs, play significant roles in epigenetic functions . They have attracted widespread attention in many related fields .

Detection Methods

Creating highly effective, selective, and easy-operating detection methods for these important natural existing DNA modifications is important not only to understand the fundamentals of physiological regulation, but also serve as the basis for the next generation of therapeutics used to improve human’s health .

Fluorescence Labeling

Fluorescence labeling methods have been developed for the detection of 5fU and 5fC in DNA . The highly selective fluorescence “switch-on” specificity towards 5fU or 5fC separately enabled a high signal-to-noise ratio in qualitatively and quantitatively detecting 5fU or 5fC .

Biotin Enrichment

Biotinylated o-phenylenediamine directly tethered to naphthalimide can switch on 5-formyluracil, under physiological conditions, which can then be used in cell imaging after exposure to γ-irradiation .

Polymerase Extension Stoppage

Its labelling property caused the polymerase extension to stop in the 5-formyluracil site, which gave us more information than the fluorescence did itself .

Cancer Biomarker

The 5-formyluracil content is higher in certain cancer tissues than in the normal tissues adjacent to the tumor . The content of 5-formyluracil in different cell tissues may have cell type specificity .

Genetic Damage Biomarker

5fU is not only considered a genetic damage biomarker with strong genotoxicity but also serves as a potential cancer biomarker for thyroid cancer .

Oxidative Lesions

5-Formyluracil is regarded as oxidative lesions that lead to gene regulation, such as introducing mispairing, causing genotoxic lesions, inducing perturbations of DNA function and altering DNA structures .

作用机制

Target of Action

5-Formyluracil is a heterocyclic organic base that is produced from the oxidation of the methyl group of thymine . It is found in bacteriophages, prokaryotes, as well as mammalian cells . Being mutagenic, it is of particular interest in the field of epigenetics . It has been implicated in the formation of cancer-causing cells .

Mode of Action

5-Formyluracil and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism . Depletion of deoxythymidine monophosphate (dTMP) results in subsequent depletion of deoxythymidine triphosphate (dTTP), which induces perturbations in the levels of the other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms .

Biochemical Pathways

Deoxynucleotide pool imbalances, in particular, the dATP/dTTP ratio, are thought to severely disrupt DNA synthesis and repair, resulting in lethal DNA damage . In addition, TS inhibition results in the accumulation of deoxyuridine monophosphate (dUMP), which might subsequently lead to increased levels of deoxyuridine triphosphate (dUTP) . Both dUTP and the 5-Formyluracil metabolite FdUTP can be misincorporated into DNA .

Pharmacokinetics

It is known that the compound is produced from the oxidation of the methyl group of thymine . More research is needed to fully understand the ADME properties of 5-Formyluracil and their impact on bioavailability.

Result of Action

The result of 5-Formyluracil action is the disruption of normal RNA and DNA metabolism, leading to toxicity and mutagenicity in mammalian cells . This disruption can lead to DNA strand breaks and cell death . It has been implicated in the formation of cancer-causing cells .

Action Environment

The detection of natural thymine modified 5-formyluracil has attracted widespread attention, and new insights are being developed for both the selective biotin enrichment and fluorogenic labeling of 5-formyluracil in dna .

安全和危害

未来方向

The detection of natural thymine modified 5-formyluracil has attracted widespread attention . New insights into designing reagents for both the selective biotin enrichment and fluorogenic labelling of 5-formyluracil in DNA have been introduced . This could be used in the synthesis of other modified diaminofluoresceins .

属性

IUPAC Name |

2,4-dioxo-1H-pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-2-3-1-6-5(10)7-4(3)9/h1-2H,(H2,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAMXGZMZZWRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40922994 | |

| Record name | 2,4-Dihydroxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Formyluracil | |

CAS RN |

1195-08-0 | |

| Record name | 5-Formyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formyluracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Formyluracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dihydroxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Formyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FORMYLURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2SUM4W8EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

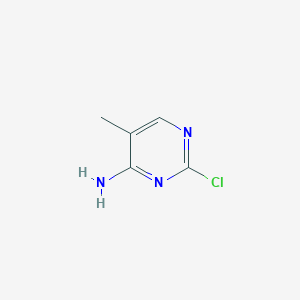

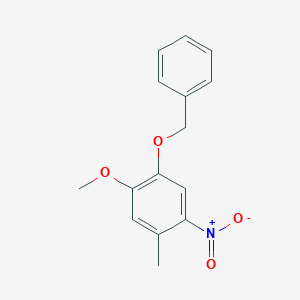

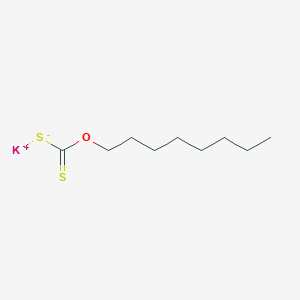

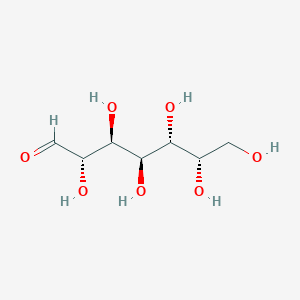

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: [] Yes, the presence of 5-foU can interfere with the binding of specific DNA-binding proteins. For example, it inhibits the association of transcription factor AP-1, which normally interacts with thymine methyl groups. [] Molecular modeling suggests the 5-formyl group of 5-foU, when paired with adenine, is somewhat shielded from solvent, potentially hindering protein binding. []

ANone: The molecular formula of 5-foU is C5H4N2O3, and its molecular weight is 140.10 g/mol.

A: [] Yes, UV spectroscopic studies show that 5-foU exhibits a bathochromic shift compared to uracil, indicating the presence of a conjugated carbonyl group. [] Additionally, NMR spectroscopy can be used to distinguish 5-foU from other uracil derivatives based on chemical shift values.

A: [] The glycosidic bond of 5-foU in single-stranded DNA is significantly less stable than that of thymine, with an estimated half-life of around 148 days under physiological conditions. [] This instability is attributed to the electron-withdrawing nature of the 5-formyl group.

A: [] Yes, 5-foU demonstrates specific reactivity with cysteine and its derivatives, forming thiazolidine adducts. [] This reaction involves both the alpha-amino (or equivalent) and thiol groups of cysteine, highlighting the potential for 5-foU modification within cells.

ANone: Currently, there are no reported catalytic applications of 5-foU. The research primarily focuses on its role as a DNA lesion and its impact on DNA replication and repair processes.

A: [] Molecular modeling has been instrumental in understanding the structural implications of 5-foU within DNA. [, ] For instance, studies revealed that the 5-formyl group adopts a specific orientation within the DNA helix, influencing its interactions with other bases and proteins. [, ] This type of modeling aids in understanding the mutagenic potential and repair susceptibility of 5-foU.

A: While specific SAR studies focusing solely on 5-foU are limited, research on related compounds like 5-hydroxymethyluracil provides insights. [] Modifications to the 5-substituent can significantly alter recognition by DNA polymerases and repair enzymes. For example, 5-hydroxymethyluracil, lacking the reactive aldehyde, is less mutagenic and doesn't inhibit restriction enzyme cleavage like 5-foU. [] This suggests that the 5-formyl group is crucial for 5-foU's unique properties.

ANone: Currently, the research primarily focuses on understanding the intrinsic stability and repair mechanisms of 5-foU in DNA rather than formulating it as a therapeutic agent. Therefore, specific formulation strategies for 5-foU-containing DNA are not yet a primary focus.

A: [] While more research is needed, the presence of 5-foU in DNA could potentially serve as a biomarker for oxidative stress and damage. [] Elevated levels of 5-foU might indicate compromised DNA repair mechanisms or increased exposure to oxidative agents.

A: [, , , , , ] Various methods have been developed for detecting and quantifying 5-foU in DNA, each with its own advantages and limitations. Some common techniques include:

- Chromatographic methods: [, , ] High-performance liquid chromatography (HPLC), often coupled with mass spectrometry, allows for separating and quantifying 5-foU from other DNA bases. [, , ] Gas chromatography coupled with mass spectrometry is also utilized after derivatization of 5-foU. []

- Enzymatic assays: [, ] These methods utilize the activity of specific DNA glycosylases, like E. coli AlkA or human SMUG1, to excise 5-foU from DNA. [, , ] The resulting abasic sites can then be quantified, providing an indirect measure of 5-foU levels.

- Chemical labeling: [, , , ] Several chemical probes have been developed that selectively react with the 5-formyl group of 5-foU. [, , , ] These probes can be coupled with fluorescent tags or other detectable moieties, facilitating visualization and quantification of 5-foU in various biological samples.

ANone: Researchers rely on several tools and resources to study 5-foU:

- Synthetic oligonucleotides: [, , , , ] Chemically synthesized oligonucleotides containing site-specific 5-foU are crucial for in vitro studies on DNA replication, repair, and protein binding. [, , , , ]

- Purified enzymes: [, , ] Having access to purified DNA repair enzymes, such as DNA glycosylases and AP endonucleases, is essential for investigating the repair mechanisms of 5-foU. [, , ]

- Cell-free extracts: [, ] Cell-free extracts containing a mixture of DNA repair proteins can be used to study repair pathways in a more complex biological context. [, ]

- Model organisms: [, , , , ] Bacterial and yeast models, with well-characterized DNA repair systems, are valuable tools for studying the mutagenicity and repair of 5-foU in vivo. [, , , , ]

A: [, ] Research on 5-foU as a DNA lesion began several decades ago. Early studies in the 1980s identified 5-foU as a product of thymine oxidation in vitro using various oxidizing agents. [, ] Subsequent research focused on understanding its formation mechanisms, mutagenic potential, and repair pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)

![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)